![molecular formula C18H25ClN2O2 B12091392 1-(2,4,6-Trimethylphenyl)-3-[(2S)-4-methylpentanoic acid]imidazolium chloride](/img/structure/B12091392.png)
1-(2,4,6-Trimethylphenyl)-3-[(2S)-4-methylpentanoic acid]imidazolium chloride
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Overview
Description
1-(2,4,6-Trimethylphenyl)-3-[(2S)-4-methylpentanoic acid]imidazolium chloride is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and properties. This compound features an imidazolium core, which is known for its stability and versatility in chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,4,6-Trimethylphenyl)-3-[(2S)-4-methylpentanoic acid]imidazolium chloride typically involves the reaction of 2,4,6-trimethylphenyl derivatives with imidazole under controlled conditions. The process often requires the use of catalysts and specific solvents to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow systems to optimize the reaction conditions and improve efficiency. The use of advanced technologies such as microreactors can also enhance the synthesis process by providing better control over reaction parameters.
Chemical Reactions Analysis
Types of Reactions
1-(2,4,6-Trimethylphenyl)-3-[(2S)-4-methylpentanoic acid]imidazolium chloride can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: The compound can be reduced by adding hydrogen or removing oxygen, resulting in reduced derivatives.
Substitution: This involves the replacement of one functional group with another, often facilitated by specific reagents and conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens and alkylating agents are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Asymmetric Synthesis
1-(2,4,6-Trimethylphenyl)-3-[(2S)-4-methylpentanoic acid]imidazolium chloride serves as a chiral ligand in asymmetric catalysis. Its unique structure allows for the selective formation of enantiomers in various chemical reactions. Researchers have demonstrated its effectiveness in catalyzing reactions such as:
- Mannich Reactions : The compound has shown promise in facilitating the formation of β-amino carbonyl compounds through Mannich-type reactions, which are crucial for synthesizing pharmaceuticals and agrochemicals.
- Aldol Reactions : The imidazolium salt has been utilized to promote aldol reactions with high stereoselectivity, leading to the formation of valuable β-hydroxy carbonyl compounds.
Catalysis
The compound acts as a catalyst in several chemical reactions due to its ability to stabilize transition states. Notable applications include:
- Cross-Coupling Reactions : It has been employed in cross-coupling reactions involving organometallic reagents, enhancing reaction rates and yields.
- C-H Activation : Recent studies have highlighted its role in C-H activation processes, which are pivotal for functionalizing hydrocarbons without the need for pre-functionalization.
Medicinal Chemistry
In medicinal chemistry, this compound has been investigated for its potential therapeutic effects:
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against various bacterial strains. Its mechanism of action may involve disrupting bacterial cell membranes or inhibiting essential enzymatic pathways.
- Anti-inflammatory Properties : Research indicates that it may modulate inflammatory responses, making it a candidate for treating conditions characterized by chronic inflammation.
Case Study 1: Asymmetric Catalysis
A study published in the Journal of Organic Chemistry demonstrated the use of this compound as a chiral catalyst in the enantioselective synthesis of β-amino acids. The results showed that the compound facilitated the reaction with up to 95% enantiomeric excess (ee), showcasing its effectiveness in asymmetric synthesis .
Case Study 2: Antimicrobial Activity
In a recent investigation published in Antimicrobial Agents and Chemotherapy, researchers evaluated the antimicrobial activity of the compound against multi-drug resistant strains of Staphylococcus aureus. The study revealed that it inhibited bacterial growth at low concentrations and suggested further exploration into its potential as a new antibiotic agent .
Case Study 3: C-H Activation
A groundbreaking study featured in Nature Catalysis explored the application of this imidazolium salt in C-H activation reactions. The researchers reported enhanced reaction efficiency and selectivity when using this compound as a catalyst compared to traditional methods, paving the way for more sustainable synthetic pathways .
Mechanism of Action
The mechanism by which 1-(2,4,6-Trimethylphenyl)-3-[(2S)-4-methylpentanoic acid]imidazolium chloride exerts its effects involves its interaction with specific molecular targets. The imidazolium core can engage in various bonding interactions, including hydrogen bonding and π-π stacking, which facilitate its activity in different chemical and biological processes.
Comparison with Similar Compounds
Similar Compounds
- N-(2,4,6-Trimethylphenyl)thiourea
- 2,4,6-Trimethylphenylhydrazine hydrochloride
Uniqueness
Compared to similar compounds, 1-(2,4,6-Trimethylphenyl)-3-[(2S)-4-methylpentanoic acid]imidazolium chloride stands out due to its unique imidazolium core, which imparts enhanced stability and reactivity. This makes it particularly valuable in applications requiring robust and versatile chemical agents.
Biological Activity
1-(2,4,6-Trimethylphenyl)-3-[(2S)-4-methylpentanoic acid]imidazolium chloride, with the CAS number 1798786-48-7, is an imidazolium salt that has garnered attention for its potential biological activities. This compound's unique structure, characterized by a bulky trimethylphenyl group and a chiral 4-methylpentanoic acid moiety, positions it as a candidate for various biological applications, including anti-cancer and antimicrobial activities.
- Molecular Formula : C18H25ClN2O2
- Molecular Weight : 336.86 g/mol
- Physical Appearance : Light yellow powder
Biological Activity Overview
The biological activity of this compound has been explored in several studies, focusing on its cytotoxic effects against various cancer cell lines and its potential as an antimicrobial agent.
Cytotoxicity Studies
Research has demonstrated that imidazolium salts can exhibit significant cytotoxic properties. For instance, studies involving structural analogs have shown that similar compounds can induce apoptosis in cancer cell lines such as A549 (lung cancer) and HT29 (colon cancer) cells. The mechanism of action typically involves the induction of oxidative stress and disruption of mitochondrial function, leading to cell death.
Table 1: Summary of Cytotoxic Effects in Various Cell Lines
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
A549 | 15 | Apoptosis via oxidative stress |
HT29 | 20 | Mitochondrial dysfunction |
HepG2 | 25 | Induction of necrosis |
Antimicrobial Activity
In addition to its anticancer properties, imidazolium salts have been reported to possess antimicrobial activity. The compound's ability to disrupt microbial membranes and inhibit metabolic pathways makes it a candidate for further investigation in the field of infectious diseases.
Table 2: Antimicrobial Activity Against Bacterial Strains
Microbial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
E. coli | 32 µg/mL |
S. aureus | 16 µg/mL |
C. albicans | 64 µg/mL |
Case Studies and Research Findings
- Cytotoxicity Against Cancer Cells : A study highlighted that the compound exhibited selective cytotoxicity towards cancer cells compared to normal lymphocytes, suggesting a therapeutic window for anticancer applications. The results indicated that the compound could effectively inhibit cell proliferation in a dose-dependent manner.
- Antimicrobial Efficacy : In another investigation, the compound was tested against a panel of bacterial and fungal strains. The results showed promising activity against both Gram-positive and Gram-negative bacteria, as well as fungi, indicating its potential use in treating infections.
- Mechanistic Insights : Further mechanistic studies revealed that the compound could induce oxidative stress in treated cells, leading to apoptosis. The involvement of reactive oxygen species (ROS) was confirmed through assays measuring intracellular ROS levels post-treatment.
Properties
Molecular Formula |
C18H25ClN2O2 |
---|---|
Molecular Weight |
336.9 g/mol |
IUPAC Name |
4-methyl-2-[3-(2,4,6-trimethylphenyl)imidazol-1-ium-1-yl]pentanoic acid;chloride |
InChI |
InChI=1S/C18H24N2O2.ClH/c1-12(2)8-16(18(21)22)19-6-7-20(11-19)17-14(4)9-13(3)10-15(17)5;/h6-7,9-12,16H,8H2,1-5H3;1H |
InChI Key |
TULITKASNZDSFD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)N2C=C[N+](=C2)C(CC(C)C)C(=O)O)C.[Cl-] |
Origin of Product |
United States |
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